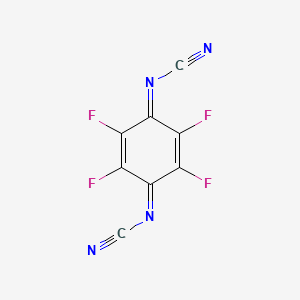
(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide is an organic compound with the chemical formula C8F4N2 It is known for its unique structure, which includes a cyclohexadiene ring substituted with fluorine atoms and cyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide typically involves the reaction of p-benzoquinone with fluorine gas under high temperature and pressure conditions. Hydrogen fluoride is often used as a catalyst in this reaction . The reaction can be represented as follows:
C6H4O2+4F2→C6F4O2+4HF
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of specialized equipment to handle fluorine gas and hydrogen fluoride is essential due to their highly reactive and corrosive nature.
化学反応の分析
Types of Reactions
(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrafluoro-p-benzoquinone.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted benzoquinones, hydroquinones, and other derivatives depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry
In chemistry, (2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine
While specific biological and medicinal applications are still under investigation, the compound’s potential as a precursor for bioactive molecules is being explored. Its derivatives may exhibit interesting pharmacological properties.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its strong electron-withdrawing fluorine atoms make it suitable for use in electronic materials and semiconductors .
作用機序
The mechanism of action of (2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide involves its highly reactive electrophilic centers. The presence of fluorine atoms and cyano groups creates a strong electron-withdrawing effect, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules .
類似化合物との比較
Similar Compounds
Tetrafluoro-p-benzoquinone: Similar in structure but lacks the cyano groups.
2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione: Chlorine atoms replace the fluorine atoms.
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: Contains additional cyano groups and is used in organic semiconductors.
Uniqueness
(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide is unique due to the combination of fluorine and cyano substituents on the cyclohexadiene ring. This combination imparts distinct electronic properties, making it valuable in various applications, particularly in materials science and electronics .
特性
| 104830-40-2 | |
分子式 |
C8F4N4 |
分子量 |
228.11 g/mol |
IUPAC名 |
(4-cyanoimino-2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ylidene)cyanamide |
InChI |
InChI=1S/C8F4N4/c9-3-5(11)8(16-2-14)6(12)4(10)7(3)15-1-13 |
InChIキー |
GXNLFNJIZMSPFX-UHFFFAOYSA-N |
正規SMILES |
C(#N)N=C1C(=C(C(=NC#N)C(=C1F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)
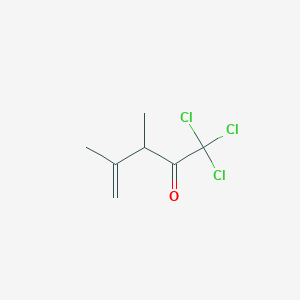
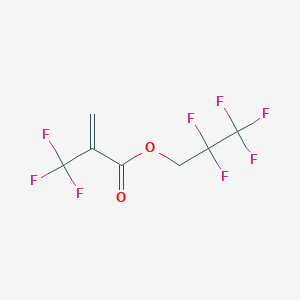
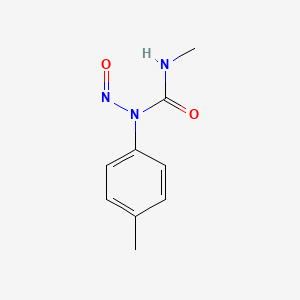
![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
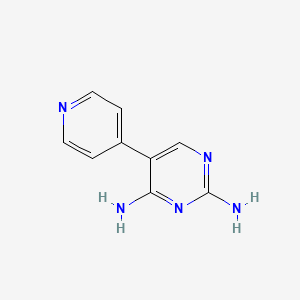
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
